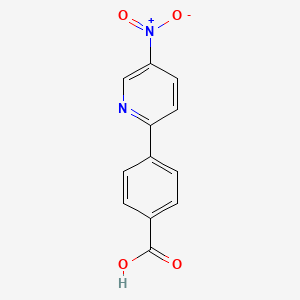

4-(5-Nitropyridin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUGROHPQPRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627884 | |

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-49-9 | |

| Record name | 4-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(5-Nitropyridin-2-yl)benzoic Acid

Introduction: A Versatile Heterocyclic Building Block

4-(5-Nitropyridin-2-yl)benzoic acid is a bifunctional organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a benzoic acid moiety and a nitropyridine ring system, offers multiple avenues for chemical modification. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties.[1][2]

The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the nitro group on the electron-deficient pyridine ring can be readily reduced to an amine, opening up another dimension for structural elaboration.[1][2] Furthermore, the biaryl linkage between the pyridine and benzene rings is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. While experimental data for some properties of this compound are not extensively documented in publicly available literature, a combination of reported data and theoretical principles provides a robust profile.

Structural and Molecular Data

The core structure consists of a benzoic acid ring substituted at the 4-position with a 5-nitro-2-pyridinyl group.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 223127-49-9 | [1][3] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 244.2 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 307-309°C | [1][2] |

| Boiling Point | 456.5°C (predicted) | [1][2] |

| Density | 1.417 g/cm³ (predicted) | [3] |

| pKa | Not experimentally determined. Expected to be slightly lower than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitropyridinyl substituent. | N/A |

Solubility Profile

Synthesis and Purification

The construction of the biaryl scaffold of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent method.[4][5][6] This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Two primary retrosynthetic disconnections are feasible:

-

Route A: Coupling of 4-carboxyphenylboronic acid with 2-halo-5-nitropyridine.

-

Route B: Coupling of (5-nitropyridin-2-yl)boronic acid with a 4-halobenzoic acid derivative.

Route A is often preferred due to the commercial availability and stability of the starting materials.

Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for Suzuki-Miyaura couplings. Optimization is likely required.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.2 eq.), 2-chloro-5-nitropyridine (1.0 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%), and a base like potassium carbonate (2.5 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) to precipitate the product.

-

Purification: Collect the solid by filtration. Wash with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its characteristic structural features would produce predictable signals in various spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzene and pyridine rings. The protons on the benzene ring adjacent to the carboxylic acid and the pyridinyl group will appear as doublets. The three protons on the pyridine ring will exhibit characteristic coupling patterns, with the electron-withdrawing nitro group causing a significant downfield shift for adjacent protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbons attached to the nitro group and the nitrogen atom in the pyridine ring will also be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[7][8] A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7][8] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

UV-Vis Spectroscopy: The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would show absorption maxima characteristic of the extended π-conjugated system formed by the two aromatic rings. Benzoic acid itself shows maxima around 230 nm and 274 nm.[9] The presence of the nitropyridine moiety is expected to cause a bathochromic (red) shift to longer wavelengths. For comparison, 4-nitrobenzoic acid has a λmax around 268 nm.[10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₁₂H₈N₂O₄.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three main components: the carboxylic acid, the nitro group, and the biaryl core.

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amidation: Activation (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with an amine. This is a crucial reaction for building larger molecules in drug discovery.

-

-

Nitro Group: The nitro group is a versatile functional handle, with its reduction being the most common transformation.

-

Reduction to Amine: The nitro group can be reduced to a primary amine (4-(5-aminopyridin-2-yl)benzoic acid) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be used for further derivatization (e.g., acylation, sulfonylation).

-

-

Aromatic Rings: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, though this is less common than reactions at the other functional groups.

Applications in Research and Development

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and functional materials.

-

Medicinal Chemistry Scaffold: Pyridine and benzoic acid derivatives are ubiquitous in pharmaceuticals. This compound serves as a starting point for creating libraries of novel compounds for screening against various biological targets. For instance, related structures have been investigated as inhibitors of enzymes like protein kinase CK2 and xanthine oxidase. The ability to derivatize both the acid and the (reduced) nitro group allows for systematic structure-activity relationship (SAR) studies.

-

Ligand for Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate to metal ions. This allows the molecule to act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.[1][2] These materials can have applications in catalysis, gas storage, or as functional materials with specific electronic or optical properties.

-

Intermediate in Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic systems.[1][2] The biaryl structure provides a rigid backbone for constructing molecules with defined three-dimensional shapes.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2]

-

Toxicity: Specific toxicological data is not available. Compounds with nitroaromatic groups should be handled with care as some can be toxic or mutagenic. The material safety data sheet (MSDS) should be consulted before use.[3]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its bifunctional nature, coupled with the robust methods available for its synthesis, makes it an attractive starting material for creating diverse molecular architectures. While a complete experimental dataset for all its properties is not yet in the public domain, its characteristics can be reliably inferred from established chemical principles and data from analogous structures. For researchers in drug discovery and materials science, this compound represents a valuable tool for the design and synthesis of novel, high-value molecules.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].... Retrieved from [Link]

-

MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 10. Benzoic acid, 4-nitro- [webbook.nist.gov]

4-(5-Nitropyridin-2-yl)benzoic acid CAS 223127-49-9

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid (CAS 223127-49-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS 223127-49-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and outline robust methods for its purification and analytical characterization. Furthermore, this guide explores the compound's prospective applications, particularly in drug discovery, by examining the established biological activities of its core structural motifs—the nitropyridine and benzoic acid moieties. Safety protocols and handling guidelines are also detailed to ensure its safe and effective use in a laboratory setting.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a bifunctional organic compound that merges two key pharmacophores: a substituted pyridine ring and a benzoic acid moiety. The pyridine ring is a ubiquitous feature in pharmaceuticals, while the nitro group (-NO₂) is a strong electron-withdrawing group that can serve as a handle for further chemical modification (e.g., reduction to an amine) or play a direct role in biological interactions.[1] The benzoic acid group provides a carboxylic acid handle, which is invaluable for forming amides, esters, or for its ability to engage in hydrogen bonding with biological targets.[2]

This unique combination makes this compound a valuable intermediate for synthesizing more complex molecules. Its derivatives are being explored in various therapeutic areas, leveraging the known bioactivity of similar structures, which include applications as kinase inhibitors, and anticancer and antimicrobial agents.[3][4][5] This guide serves as a foundational resource for researchers looking to incorporate this versatile building block into their synthetic and drug discovery programs.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its key properties can be calculated or inferred from its structure and related compounds.

| Property | Value | Source |

| CAS Number | 223127-49-9 | [6] |

| Molecular Formula | C₁₂H₈N₂O₄ | Calculated |

| Molecular Weight | 244.21 g/mol | Calculated |

| Appearance | Likely a white to yellow crystalline solid | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from parent structures[7] |

| SMILES | O=C(O)c1ccc(cc1)c2cccc([O-])n2 |

Synthesis and Purification

The most logical and widely applied method for constructing the C-C bond between the pyridine and benzene rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.[9][10]

The synthesis involves the coupling of a pyridine-based electrophile (e.g., 2-bromo-5-nitropyridine) with a benzene-based organoboron nucleophile (e.g., 4-carboxyphenylboronic acid).

Caption: Suzuki-Miyaura synthesis workflow for the target compound.

Detailed Synthesis Protocol (Self-Validating)

This protocol is designed to be self-validating, meaning checkpoints are included to ensure the reaction is proceeding as expected before moving to the next major step.

-

Reactor Setup & Inert Atmosphere:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-5-nitropyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive bromo-pyridine starting material. The base is crucial for the transmetalation step of the catalytic cycle.[8]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Solvent and Catalyst Addition:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The water is necessary to dissolve the inorganic base.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Causality: Pd(dppf)Cl₂ is a robust catalyst often effective for coupling with heteroaryl chlorides and bromides.[10] The amount is kept low (catalytic) to minimize cost and residual metal contamination in the final product.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be ethyl acetate/hexanes with a small amount of acetic acid. The reaction is complete upon the disappearance of the limiting reactant (2-bromo-5-nitropyridine).

-

-

Work-up and Crude Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Wash with an organic solvent like ethyl acetate to remove non-polar impurities and the catalyst.

-

Acidify the aqueous layer with 1M HCl until the pH is ~2-3. The desired product, being a carboxylic acid, will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification Protocol

The crude product can be purified by recrystallization to achieve high purity.

-

Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or acetic acid and water is often effective.

-

Recrystallization:

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If the solution has color, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the final compound is essential. A combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the structure by showing characteristic signals for the aromatic protons on both the pyridine and benzene rings. The integration of these signals should correspond to the number of protons in the structure.[11]

-

¹³C NMR: This provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[12]

Biological Activity and Applications in Drug Discovery

While direct biological data on this compound is limited, its structural components are well-represented in bioactive molecules, making it a highly attractive scaffold for medicinal chemistry.

-

As a Kinase Inhibitor Scaffold: Many protein kinase inhibitors feature a heterocyclic ring system linked to a benzoic acid derivative. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the benzoic acid tail can be modified to achieve selectivity and improve pharmacokinetic properties. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibitory activity against protein kinase CK2.[3]

-

Anticancer Potential: Benzoic acid derivatives have been extensively studied as anticancer agents.[13] For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has demonstrated the ability to induce apoptosis and cell-cycle arrest in breast cancer cell lines.[4] The nitropyridine moiety can be reduced to the corresponding amine, providing a vector for further diversification to explore structure-activity relationships (SAR).

-

Antimicrobial Applications: Benzoic acid and its derivatives are known for their fungitoxic and antibacterial properties.[5][14] The incorporation of the nitropyridine ring may enhance or modulate this activity, offering a route to new antimicrobial agents.

Caption: Logical workflow for utilizing the compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Minimize dust generation.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The presence of both a nitropyridine and a benzoic acid functional group provides chemists with a powerful platform to generate diverse molecular libraries. Its structural similarity to known bioactive compounds suggests significant potential for its application in the discovery and development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and kinase inhibition. This guide provides the foundational knowledge required for the synthesis, characterization, and safe handling of this promising compound.

References

-

ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Available at: [Link]

-

ResearchGate. H-NMR spectra of DNT and benzoic acid. Available at: [Link]

-

MDPI. (2022). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]

-

MDPI. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available at: [Link]

- Google Patents. CN103910623A - Preparation method for benzoic acid.

-

VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Available at: [Link]

-

PubChem. 2-Benzylamino-5-nitropyridine. Available at: [Link]

-

Journal of Molecular Structure. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Available at: [Link]

-

NIH. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

ResearchGate. (2021). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Alpha Resources. (2021). BENZOIC ACID Safety Data Sheet. Available at: [Link]

- Google Patents. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

-

PubMed. (2001). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Available at: [Link]

- Google Patents. US4547587A - Process for the preparation of pharmaceutical benzoic acid.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

-

PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

-

ResearchGate. (2008). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Available at: [Link]

-

MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

- Google Patents. US3210416A - Manufacture of benzoic acid from toluene.

-

PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Available at: [Link]

-

MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Available at: [Link]

-

SynChem, Inc. Catalog. Available at: [Link]

-

ResearchGate. (2022). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available at: [Link]

-

Scribd. Pharmaceutical. Available at: [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. CN103910623A - Preparation method for benzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. preprints.org [preprints.org]

- 14. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. ehs.com [ehs.com]

- 17. alpharesources.com [alpharesources.com]

- 18. fishersci.com [fishersci.com]

4-(5-Nitropyridin-2-yl)benzoic acid molecular structure and weight

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid: Structure, Properties, and Applications in Chemical Synthesis and Drug Discovery

Abstract

This compound is a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a carboxylic acid and a nitro group on a rigid bi-aryl scaffold, it serves as a highly versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications. We present a plausible, well-established synthetic route via Suzuki-Miyaura cross-coupling, detail expected characterization data, and explore the compound's reactivity. For researchers and professionals in drug discovery, this document highlights the strategic value of this compound as a precursor to novel chemical entities, particularly in the development of antimicrobial and antiviral agents, as well as ligands for functional materials.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules. When coupled with other functional moieties, such as benzoic acid, the resulting structures offer a rich platform for chemical modification and optimization.

This compound emerges as a strategically important intermediate. It combines the electron-deficient nitropyridine system with a functionalized benzene ring. The carboxylic acid provides a handle for amide bond formation—a cornerstone of medicinal chemistry—while the nitro group can be readily transformed into an amine, opening avenues for a diverse range of secondary derivatizations. This inherent modularity makes it a valuable starting material for creating libraries of compounds for biological screening and materials science exploration.[1][2]

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound, with the chemical formula C₁₂H₈N₂O₄, consists of a benzoic acid molecule where the hydrogen at position 4 is substituted by a 5-nitropyridin-2-yl group.[1][2] The molecule's geometry is influenced by the torsion angle between the pyridine and benzene rings. Key functional groups include the carboxylic acid (-COOH), the nitro group (-NO₂), and the pyridine nitrogen, which collectively dictate the compound's chemical behavior and synthetic potential.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, ensuring proper storage, and performing analytical characterization.

| Property | Value | Reference |

| CAS Number | 223127-49-9 | [1][2][3] |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 244.2 g/mol | [1][2] |

| Synonym | 4-(5-Nitro-2-pyridinyl)benzenecarboxylic acid | [3] |

| Melting Point | 307-309 °C | [1][2] |

| Boiling Point | 456.5 °C (Predicted) | [1][2] |

| Appearance | Solid | |

| Storage | Room temperature, dry environment | [1][2] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthesis

While specific synthetic procedures for this exact molecule are not widely published in standard literature, a highly plausible and efficient route can be designed based on modern cross-coupling chemistry. The most logical disconnection is at the carbon-carbon bond between the pyridine and benzene rings. This suggests a Suzuki-Miyaura cross-coupling reaction, which is renowned for its high functional group tolerance, making it ideal for precursors bearing nitro and carboxylic acid groups. The proposed reactants would be 2-halo-5-nitropyridine (e.g., 2-chloro- or 2-bromo-5-nitropyridine) and 4-carboxyphenylboronic acid.

Causality of Experimental Choice: The Suzuki-Miyaura coupling is selected over other cross-coupling methods due to its typically mild reaction conditions, commercial availability of catalysts and reagents, and high tolerance for the acidic proton of the carboxylic acid and the electron-withdrawing nitro group, which might be problematic in other catalytic systems.

Caption: Proposed synthetic workflow via Suzuki-Miyaura cross-coupling.

Exemplary Experimental Protocol

This protocol is a representative methodology based on standard Suzuki-Miyaura coupling procedures.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq.), 2-chloro-5-nitropyridine (1.1 eq.), sodium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.

Expected Spectroscopic Characterization

To validate the successful synthesis and purity of the compound, the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum should show distinct signals for the protons on both aromatic rings. The pyridine protons would appear in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The benzene protons would appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.5-8.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum will show 12 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (δ > 165 ppm) and aromatic carbons in the δ 120-160 ppm range.

-

FT-IR Spectroscopy: Key absorption bands would confirm the presence of the functional groups:

-

A broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

-

Strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.

-

Peaks in the 1600-1450 cm⁻¹ region for C=C and C=N aromatic stretching.

-

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for facile chemical modification at two key sites, making it a powerful scaffold for building molecular complexity.

Caption: Key reaction sites and derivatization pathways.

-

The Carboxylic Acid Group: This site is readily converted into amides, esters, or acid chlorides. Amide coupling reactions with a diverse range of amines are fundamental in drug discovery for exploring structure-activity relationships (SAR).[4]

-

The Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂). The resulting aniline-type compound, 4-(5-aminopyridin-2-yl)benzoic acid, is a new bifunctional molecule where the amine can undergo reactions such as acylation, sulfonylation, or diazotization, further expanding the accessible chemical space.[1][2]

Role as a Pharmaceutical Intermediate: This compound serves as an excellent starting point for generating libraries of drug-like molecules. For instance, related structures containing pyridine and benzoic acid motifs have been investigated as potent inhibitors of protein kinase CK2, an important target in cancer therapy.[5] The ability to independently modify the acid and nitro functionalities allows for systematic exploration of how different substituents affect biological activity, pharmacokinetics, and pharmacodynamics. The scaffold is particularly relevant for developing agents where hydrogen bonding and aromatic interactions are key to target binding.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid direct contact with skin and eyes and prevent the formation of dust and aerosols.[3]

-

Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[1][2][3]

Note: A full Safety Data Sheet (SDS) should be consulted before handling this chemical. Much of the specific toxicological and ecological data for this compound is not currently available.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis and drug discovery. Its well-defined structure, characterized by two distinct and highly useful functional groups, provides a robust and versatile platform for creating novel molecules with tailored properties. The straightforward and high-yielding synthetic strategies available for its preparation, coupled with its potential for extensive derivatization, underscore its importance for researchers and scientists aiming to develop next-generation pharmaceuticals and functional materials.

References

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: this compound Source: MySkinRecipes (NZ) URL: [Link]

-

Title: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine Source: PubMed Central (PMC) URL: [Link]

-

Title: 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid Source: PubChem URL: [Link]

-

Title: Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions... Source: Materials Today: Proceedings URL: [Link]

-

Title: Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors Source: PubMed URL: [Link]

-

Title: 4,4'-(Pyridine-2,5-diyl)dibenzoic acid Source: PubChem URL: [Link]

-

Title: Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation Source: PubMed Central (PMC) URL: [Link]

-

Title: Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury Source: ResearchGate URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unveiling the Potential Biological Activity of 4-(5-Nitropyridin-2-yl)benzoic Acid

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1] The introduction of a nitro group to this heterocyclic system, creating nitropyridines, significantly alters its electronic properties and reactivity, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[1][2] This guide focuses on a specific, yet under-explored molecule: 4-(5-Nitropyridin-2-yl)benzoic acid. While direct, extensive research on this compound's biological activity is not yet prevalent in public literature, its structural motifs—a nitropyridine ring linked to a benzoic acid moiety—suggest a rich potential for diverse pharmacological effects.

This document serves as a technical exploration for researchers, scientists, and drug development professionals. It will dissect the constituent chemical features of this compound, infer its potential biological activities based on structurally related compounds, and provide detailed, actionable protocols for its synthesis and biological evaluation. Our approach is grounded in established scientific principles, drawing parallels from existing research on nitropyridines, 2-arylpyridines, and substituted benzoic acids to construct a logical framework for investigation.

Chemical and Physical Properties

Before delving into its potential bioactivity, a foundational understanding of the physicochemical characteristics of this compound is essential.

| Property | Value | Reference |

| CAS Number | 223127-49-9 | [3] |

| Molecular Formula | C₁₂H₈N₂O₄ | [3] |

| Molecular Weight | 244.2 g/mol | [3] |

| Melting Point | 307-309°C | [3] |

| Boiling Point | 456.5°C | [3] |

| Storage | Room temperature, dry | [3] |

The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the reactivity of the pyridine ring.[2] The carboxylic acid group on the benzoic acid moiety provides a handle for various chemical modifications, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships.[3]

Postulated Biological Activities and Rationale

The true potential of this compound lies in the synergistic or additive effects of its constituent parts. Based on the known activities of related chemical classes, we can hypothesize several promising avenues for investigation.

Anticancer Potential

The 2-arylpyridine scaffold is a well-established pharmacophore in oncology research. Compounds featuring this motif have demonstrated potent antiproliferative activities through various mechanisms.[4][5]

-

Tubulin Polymerization Inhibition: Certain 2-arylpyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The trimethoxyphenylpyridine substructure, in particular, has shown strong inhibitory activity.[4] While our target compound does not contain the trimethoxy substitution, the core 2-arylpyridine structure is present.

-

Modulation of Oncogene Expression: Arylpyridines have also been identified as potential modulators of key oncogenes such as VEGFA, hTERT, and c-Myc.[6] Downregulation of these genes can inhibit tumor growth and angiogenesis.

The nitro group can also contribute to anticancer activity. Nitroaromatic compounds are often investigated as hypoxia-activated prodrugs.[7] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive radical species that are cytotoxic to cancer cells.[8]

Antimicrobial and Antifungal Properties

Nitropyridine derivatives have a documented history of antimicrobial and antifungal activity.[1]

-

Inhibition of Bacterial Growth: Compounds containing the nitropyridine moiety have shown moderate antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1]

-

Antifungal Effects: Benzoic acid derivatives, particularly those isolated from plant sources, have demonstrated fungitoxic activity against various fungal strains.[9] The combination of the nitropyridine and benzoic acid functionalities in our target molecule could lead to potent antifungal properties.

-

Quorum Sensing Inhibition: Notably, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism crucial for bacterial pathogenicity.[7]

Anti-inflammatory Activity

Arylpyridine derivatives have been explored as inhibitors of kinases involved in inflammatory signaling pathways.

-

MSK1 Inhibition: Arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key player in the pro-inflammatory NF-κB pathway.[10] This suggests that the 2-arylpyridine core of our molecule could be a starting point for developing anti-inflammatory agents.

Other Potential Activities

-

Xanthine Oxidase Inhibition: Structurally similar compounds, such as 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, have been designed as potent inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and related diseases.[11]

-

Inhibition of Advanced Glycation End Product (AGE) Formation: Derivatives of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one have shown significant activity in inhibiting the formation of AGEs, which are implicated in diabetic complications.[12]

Proposed Experimental Workflows

To systematically investigate the hypothesized biological activities of this compound, a tiered approach is recommended. This workflow allows for efficient screening and subsequent in-depth characterization of promising activities.

Diagram: Tiered Biological Screening Workflow

Caption: A tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

While several chemical suppliers list this compound, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloro-5-nitropyridine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask, add 2-chloro-5-nitropyridine (1 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), sodium carbonate (2 eq), toluene, ethanol, and water in a 3:1:1 ratio.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 80-90°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 4-(5-nitropyridin-2-yl)benzoate.

-

-

Saponification:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (2-3 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HT-29)[13]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (stock solution in DMSO)

-

96-well microplates

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

-

Preparation of Dilutions:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the standardized microbial inoculum to each well.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose several signaling pathways that may be modulated by this compound.

Diagram: Potential Anticancer Mechanisms

Caption: Hypothesized anticancer mechanisms of this compound.

Conclusion and Future Directions

While the biological activity of this compound remains largely uncharted, its chemical architecture provides a strong foundation for hypothesizing significant therapeutic potential. The convergence of the 2-arylpyridine scaffold with a nitro functional group and a benzoic acid moiety suggests promising avenues in anticancer, antimicrobial, and anti-inflammatory research. The experimental workflows and protocols outlined in this guide offer a comprehensive and logical framework for elucidating the true pharmacological profile of this intriguing molecule.

Future research should focus on a systematic evaluation of its activity across diverse biological assays. Positive hits should be followed by the synthesis of a focused library of derivatives to establish structure-activity relationships. For instance, modification of the benzoic acid group to amides or esters, or reduction of the nitro group to an amine, could dramatically alter the compound's potency and selectivity. Ultimately, the exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

- Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.

- ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- OUCI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.

- Journal of Medicinal Chemistry. (2024). Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors.

- PubMed. (2019). Arylpyridines, arylpyrimidines and related compounds as potential modulator agents of the VEGF, hTERT and c-Myc oncogenes.

- PubMed. (2020). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.

- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.

- MySkinRecipes. (n.d.). This compound.

- ECHEMI. (n.d.). This compound SDS, 223127-49-9 Safety Data Sheets.

- PubMed. (n.d.). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.

- Research Square. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.

- PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.

- ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

- PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.

- PubMed. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product.

- MDPI. (n.d.). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.

- ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.

- National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylpyridines, arylpyrimidines and related compounds as potential modulator agents of the VEGF, hTERT and c-Myc oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(5-Nitropyridin-2-yl)benzoic acid literature review

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's synthesis, physicochemical characteristics, and its significant applications in drug discovery and the development of advanced materials. The insights provided are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: A Molecule of Strategic Importance

This compound is a bi-functional organic compound featuring a benzoic acid moiety linked to a nitropyridine ring. This unique architecture, combining a carboxylic acid group with a nitro-substituted pyridine, makes it a highly valuable precursor in various synthetic endeavors. The pyridine nitrogen and carboxylate oxygens can act as coordination sites for metal ions, while the nitro group can be readily transformed into other functionalities, such as an amine. These reactive sites offer a platform for extensive chemical modification, positioning the molecule as a strategic scaffold in both medicinal chemistry and materials science. Its rigid structure is particularly sought after for creating well-defined supramolecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 223127-49-9 | |

| Molecular Formula | C₁₂H₈N₂O₄ | |

| Molecular Weight | 244.2 g/mol | |

| Melting Point | 307-309 °C | |

| Boiling Point | 456.5 °C (Predicted) | |

| Appearance | Solid (Form may vary) |

Characterization: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of the pyridine and benzene rings, and identifying the positions of substituents.

-

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.

Synthesis: A Strategic Approach via Suzuki-Miyaura Coupling

The creation of a C-C bond between two aromatic rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely adopted method for this purpose due to its tolerance of a broad range of functional groups. A logical and field-proven approach to synthesizing this compound involves the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid.

Causality of Experimental Choice: The selection of a palladium catalyst (like Pd(PPh₃)₄) and a suitable base (such as Na₂CO₃ or K₂CO₃) is critical. The base activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the catalytic cycle. The solvent system, typically a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-carboxyphenylboronic acid (1.0 eq.), 2-chloro-5-nitropyridine (1.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and a suitable organic solvent (e.g., 1,4-dioxane or toluene) to create a biphasic mixture.

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and filter to remove the catalyst. Transfer the aqueous filtrate to a beaker and acidify with 2M hydrochloric acid until a precipitate forms (pH ~2-3).

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

-

Drying: Dry the purified solid in a vacuum oven to yield this compound.

Key Applications

The dual functionality of this compound makes it a valuable component in two major fields of chemical science.

A. Drug Discovery and Medicinal Chemistry

This molecule serves as an excellent scaffold for building libraries of novel compounds for therapeutic screening. The two primary reactive handles, the nitro group and the carboxylic acid, allow for systematic structural modifications.

-

Amide Coupling: The carboxylic acid is readily converted into amides by coupling with a diverse range of amines, a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a new site for functionalization. This resulting amino-pyridinyl-benzoic acid scaffold is a precursor to compounds with potential applications as antimicrobial, antiviral, and even anticancer agents.

Caption: Derivatization pathways for drug discovery.

B. Materials Science: A Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid, directional nature of this compound makes it an ideal candidate for a "linker" or "strut" in MOF synthesis. The pyridine nitrogen and the deprotonated carboxylic acid (carboxylate) can coordinate to metal centers, creating extended, porous networks.

The utility of a related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has already been demonstrated in the successful synthesis of novel MOFs with distinct topologies and functionalities, including selective CO₂ gas adsorption and photoluminescence. By extension, this compound is a promising candidate for constructing new MOFs with potential applications in:

-

Gas Storage and Separation: The porous nature of MOFs can be tailored to selectively adsorb specific gases.

-

Catalysis: The metal nodes and functionalized linkers can act as catalytic sites.

-

Sensing: The photoluminescent properties of MOFs can be modulated by the presence of certain analytes, making them useful as chemical sensors.

Caption: Role as a linker in a Metal-Organic Framework.

Safety and Handling

According to available Safety Data Sheets (SDS), standard laboratory precautions should be observed when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

This compound stands out as a compound of significant synthetic value. Its well-defined structure and strategically placed functional groups provide a robust platform for innovation in both pharmaceutical development and materials science. The ability to systematically modify the core scaffold through established chemical reactions allows for the creation of diverse molecular libraries for biological screening. Concurrently, its properties as a rigid, bifunctional linker make it a highly promising candidate for the design and synthesis of next-generation Metal-Organic Frameworks with tailored properties. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this versatile building block.

References

- This compound. [Online] MySkinRecipes.

- Qin, T., Zhang, S., Wang, Y., Hou, T., Zhu, D., & Jing, S. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. *Act

An In-Depth Technical Guide to 4-(5-Nitropyridin-2-yl)benzoic acid: Synthesis, Properties, and Biological Potential

This guide provides a comprehensive technical overview of 4-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document details the compound's identity, synthesis, physicochemical properties, and explores its putative biological activities based on analogous structures. We will delve into the causality behind synthetic strategies and provide validated experimental protocols for its synthesis and preliminary biological evaluation.

Executive Summary

This compound is a bi-aryl compound featuring a benzoic acid moiety linked to a nitropyridine ring. This specific arrangement of functional groups—a carboxylic acid for derivatization, a pyridine ring common in pharmacophores, and a nitro group that can be a key pharmacophoric element or a synthetic handle—makes it a versatile intermediate for drug discovery and materials science. This document consolidates its known properties and provides a robust, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it contextualizes its potential as an anticancer or antimicrobial agent by examining the established activities of related nitropyridine derivatives.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for reproducibility in research. The nomenclature and key identifiers for the topic compound are summarized below.

| Identifier | Value | Source |

| Systematic (IUPAC) Name | This compound | N/A |

| Synonym | 4-(5-Nitro-2-pyridinyl)benzenecarboxylic acid | [1] |

| CAS Number | 223127-49-9 | [2] |

| Molecular Formula | C₁₂H₈N₂O₄ | [2] |

| Molecular Weight | 244.20 g/mol | [2] |

| Chemical Structure |  | N/A |

Physicochemical and Safety Properties

Understanding the physical properties and handling requirements of a compound is paramount for successful experimental design and laboratory safety.

| Property | Value | Source |

| Physical State | Solid (presumed) | N/A |

| Melting Point | 307-309 °C | [2] |

| Boiling Point | 456.5 °C | [2] |

| Solubility | Data not available; likely soluble in polar organic solvents like DMSO and DMF. | N/A |

| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |

| Safety | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation. | [1] |

Synthesis and Characterization

The synthesis of bi-aryl compounds like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and starting materials.[3][4][5]

The logical synthetic route involves the coupling of 2-chloro-5-nitropyridine with 4-carboxyphenylboronic acid . This choice is strategic: the chlorine atom on the electron-deficient pyridine ring is highly activated towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. 4-Carboxyphenylboronic acid is a commercially available and stable boron source.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis, purification, and characterization of the target compound.

Caption: Workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating in-process controls and post-synthesis characterization to ensure the identity and purity of the final product.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Carboxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Sodium Phosphate (Na₃PO₄, 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-nitropyridine, 4-carboxyphenylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst, ensuring the catalytic cycle proceeds efficiently.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Precipitation: Transfer the filtrate to a beaker and slowly add 1 M HCl while stirring. The carboxylic acid product, which is soluble as its sodium salt in the basic reaction mixture, will precipitate out upon acidification.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethyl acetate to remove residual impurities.

-

Drying: Dry the solid product under high vacuum to yield this compound.

Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the disubstituted pyridine and benzene rings. Expect doublets and doublets of doublets in the aromatic region (approx. 7.5-9.5 ppm) and a broad singlet for the carboxylic acid proton (>12 ppm).

-

¹³C NMR: The carbon NMR will confirm the presence of 12 distinct carbon environments, including the carbonyl carbon of the carboxylic acid (approx. 167 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass (m/z = 245.05 [M+H]⁺ or 243.04 [M-H]⁻).

-

Purity (HPLC): High-performance liquid chromatography should indicate a purity of >95% for use in biological assays.

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the broader class of nitropyridine derivatives has garnered significant attention as potent anticancer agents.[6][7] Research has shown that some 3-nitropyridine analogues function as microtubule-targeting agents, a mechanism shared by highly successful chemotherapy drugs like Paclitaxel.

Proposed Mechanism of Action: Microtubule Disruption

-

Binding: The nitropyridine compound is hypothesized to bind to tubulin, the protein subunit of microtubules. X-ray crystallography studies on similar compounds have shown binding to the colchicine site.[8]

-